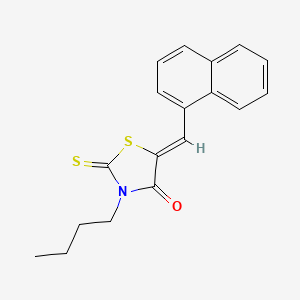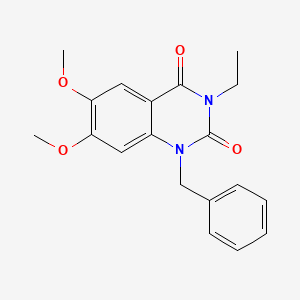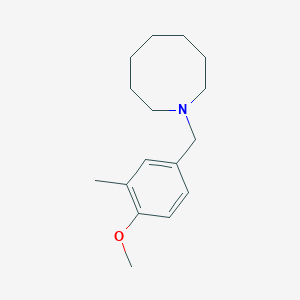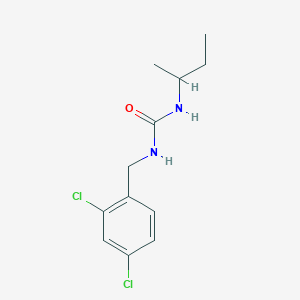![molecular formula C18H12N4OS B4666248 N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B4666248.png)
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Übersicht
Beschreibung
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a naphthalene ring system linked to a thiadiazole ring, which is further connected to a pyridine moiety. The presence of these heterocyclic systems imparts significant chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The naphthalene-1-carboxamide moiety is then introduced through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and naphthalene rings, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields
Wissenschaftliche Forschungsanwendungen
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of advanced materials, including organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction cascades and metabolic processes, leading to therapeutic effects in disease models .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide include:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine and carboxamide groups but differs in its overall structure and properties.
N1,N4-di(pyridin-4-yl)naphthalene-1,4-dicarboxamide: Similar in having a naphthalene core, but with different substitution patterns and functional groups. The uniqueness of this compound lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-16(15-7-3-5-12-4-1-2-6-14(12)15)20-18-22-21-17(24-18)13-8-10-19-11-9-13/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJPFUSHYTRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4666167.png)
![N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea](/img/structure/B4666169.png)
![methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666171.png)

![(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666179.png)
![4-[(4-methoxybenzoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4666181.png)

![3-({4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4666205.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)

![N~2~-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4666231.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4666233.png)


